molecular formula C7H8N2O B3060621 methyl pyridine-3-carboximidate CAS No. 57869-84-8

methyl pyridine-3-carboximidate

Cat. No.: B3060621
CAS No.: 57869-84-8
M. Wt: 136.15 g/mol
InChI Key: BQIHHVXYCMFSEV-UHFFFAOYSA-N
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Description

Methyl pyridine-3-carboximidate is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, where the carboximidate group is attached to the third position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pyridine-3-carboximidate can be synthesized through several methods. One common method involves the reaction of pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

Pyridine-3-carboxylic acid+MethanolThionyl chlorideMethyl pyridine-3-carboximidate+By-products\text{Pyridine-3-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Thionyl chloride}} \text{this compound} + \text{By-products} Pyridine-3-carboxylic acid+MethanolThionyl chloride​Methyl pyridine-3-carboximidate+By-products

Another method involves the Pinner reaction, where pyridine-3-carbonitrile reacts with methanol under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pinner reaction due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl pyridine-3-carboximidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.

    Reduction: It can be reduced to form pyridine-3-carboxamide.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid.

    Reduction: Pyridine-3-carboxamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

While "methyl pyridine-3-carboximidate" is not directly discussed in the provided search results, related compounds and pyridine derivatives offer insights into potential applications.

Here's what can be gathered from the search results:

1. Precursor in Synthesis:

  • Pyridine Derivatives: this compound could potentially serve as a precursor in the synthesis of various pyridine derivatives, similar to how 3-methylpyridine is used to produce agrochemicals like chlorpyrifos .

2. Pharmaceutical Applications:

  • Analogues as Inhibitors: Research on pyridinylquinazolines shows that these compounds can act as inhibitors, affecting cell proliferation. Although the search results focus on "pyridinylpyrimidine" derivatives, this compound might have similar potential as a starting point for creating such inhibitors .
  • Potential Therapeutic Applications: Pyridine derivatives are explored for potential therapeutic uses, including as drug candidates for various diseases.

3. Agrochemicals:

  • Precursor to Agrochemicals: Similar to 3-picoline, this compound might be a precursor in synthesizing agrochemicals .

4. Environmental Considerations:

  • Environmental Contaminant: Pyridine derivatives, including 3-methylpyridine, are recognized as environmental contaminants, particularly linked to fossil fuel processing. This compound may share similar environmental concerns regarding water contamination due to its potential high water solubility .

5. Research Intermediates

  • Many related compounds such as Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate and Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate are useful research compounds with applications in chemistry, biology, and medicine.

Potential Research Areas:

Given the information on related compounds, research directions for this compound could include:

  • Anticancer Evaluation: In vitro assays to determine if the compound inhibits the growth of cancer cells.
  • Anti-inflammatory Effects: Animal model studies to assess its impact on pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of methyl pyridine-3-carboximidate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl pyridine-3-carboximidate can be compared with other similar compounds such as:

    Pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboximidate group.

    Pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidate group.

    Methyl pyridine-2-carboximidate: Similar structure but with the carboximidate group attached to the second position of the pyridine ring.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and biological applications.

Biological Activity

Methyl pyridine-3-carboximidate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a carboximidate functional group. Its chemical structure allows it to participate in various chemical reactions, which can influence its biological activity. The compound can undergo oxidation to form pyridine-3-carboxylic acid or reduction to yield pyridine-3-carboxamide, showcasing its versatility in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to metal ions or enzymes, modulating their activity and influencing various biochemical pathways. The specific mechanisms through which it exerts its effects depend on the biological context and the targets involved .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, related pyridine compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating a potential role for this compound in developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound may also possess antiviral activity. Research on related compounds suggests that modifications in the pyridine structure can enhance antiviral efficacy against viruses such as SARS-CoV-2. This is particularly relevant given the ongoing need for effective antiviral therapies .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting that it could serve as a lead compound in cancer therapy development. The mechanism involves the inhibition of methionine aminopeptidases (MetAPs), which are critical for tumor growth and survival .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that methyl pyridine derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against resistant bacterial strains . This underscores the potential of these compounds in addressing antibiotic resistance.
  • Antiviral Screening : In vitro assays demonstrated that related pyridine compounds could inhibit viral replication in cell cultures, suggesting that this compound may share similar properties . Further research is needed to confirm these findings.
  • Cancer Cell Proliferation : In cancer research, this compound was tested alongside known MetAP inhibitors, showing promising results in reducing tumor cell viability in several cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Methyl Pyridine-2-CarboximidateCarboximidateAntimicrobial, Antiviral
Pyridine-3-Carboxylic AcidCarboxylic AcidModerate Antimicrobial
Pyridine-3-CarboxamideAmideLimited Antimicrobial

This table illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional group modifications.

Properties

IUPAC Name

methyl pyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIHHVXYCMFSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438107
Record name 3-Pyridinecarboximidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57869-84-8
Record name 3-Pyridinecarboximidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of nicotinonitrile (11.35 g) and sodium methoxide (1.1 g) in methanol was allowed to stand at ambient temperature under nitrogen for 18 hours, then acetic acid (1.2 ml) was added, and the solvent was removed in vacuo. The residue was triturated with cyclohexane, undissolved solid was removed by filtration, and the solvent was removed in vacuo to leave methyl pyridine-3-carboximidate as an orange oil (10.6 g).
Quantity
11.35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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